

# Technical Guide: Physicochemical Properties and Characterization of Boc-Thr-OBzl

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Boc-Thr-OBzl*

Cat. No.: *B558203*

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physicochemical properties of N- $\alpha$ -tert-Butoxycarbonyl-L-threonine benzyl ester, commonly abbreviated as **Boc-Thr-OBzl**. This compound is a protected amino acid derivative frequently utilized in peptide synthesis and drug discovery. The guide outlines its fundamental molecular characteristics and presents a standardized workflow for their experimental determination.

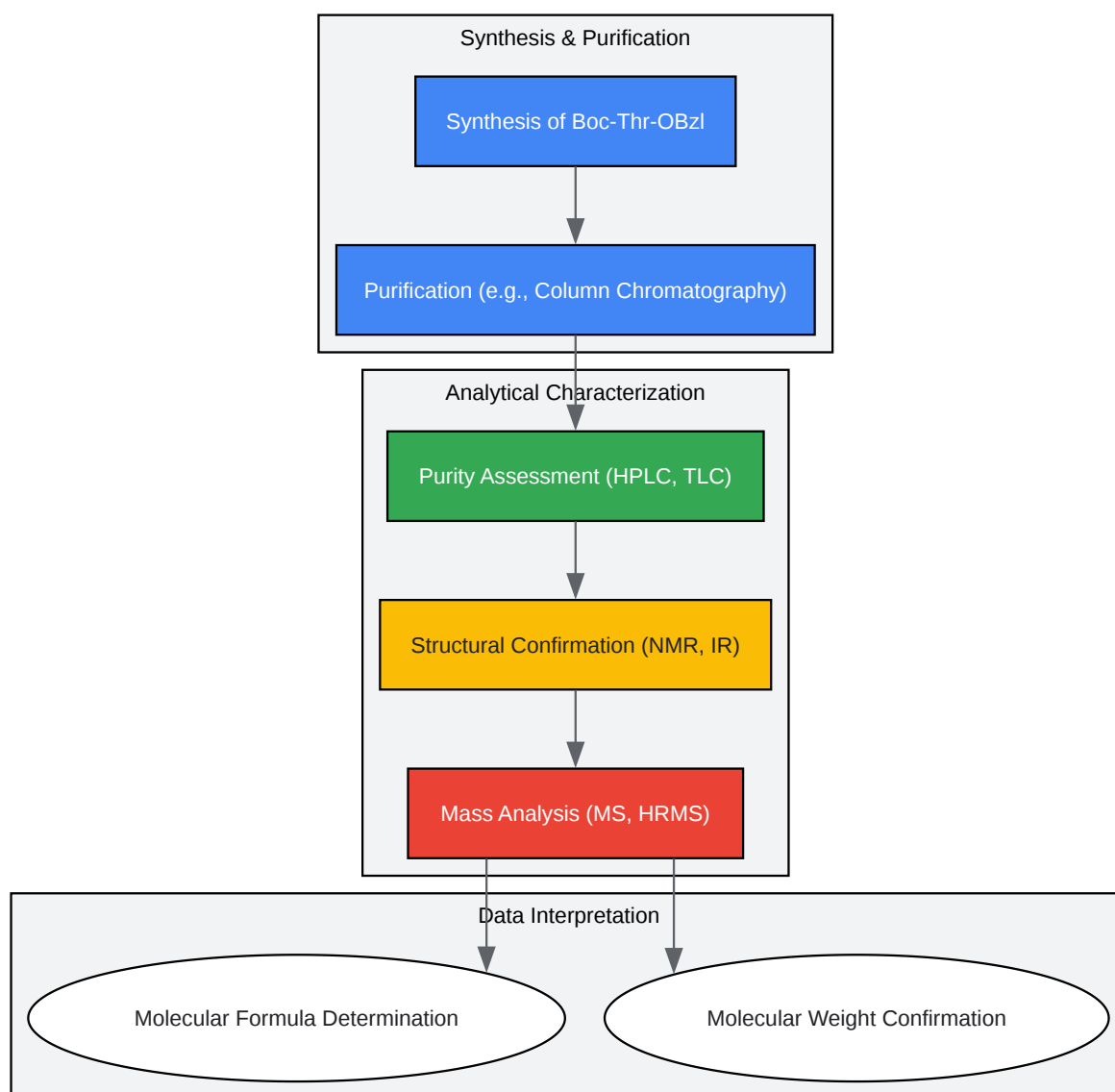
## Core Molecular Data

The fundamental quantitative properties of **Boc-Thr-OBzl** are summarized below. These values are crucial for stoichiometric calculations in synthesis, analytical characterization, and quality control.

Property	Value	Source
Molecular Formula	C <sub>16</sub> H <sub>23</sub> NO <sub>5</sub>	PubChem[1], Sigma-Aldrich, Santa Cruz Biotechnology[2]
Molecular Weight	309.36 g/mol	PubChem[1], Sigma-Aldrich, Santa Cruz Biotechnology[2], ChemicalBook[3]
Monoisotopic Mass	309.15762283 Da	PubChem[1]
CAS Number	33662-26-9	PubChem[1], ChemicalBook[4]

## Logical Workflow for Compound Characterization

The definitive identification and characterization of a protected amino acid such as **Boc-Thr-OBzl** follows a logical and systematic workflow. This process ensures the compound's identity, purity, and structural integrity before its use in further applications like peptide synthesis. The diagram below illustrates this standard workflow, from initial synthesis to final characterization.



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Caption: Workflow for the synthesis, purification, and analytical characterization of **Boc-Thr-OBzl**.

## Experimental Protocols for Characterization

To experimentally verify the molecular formula and weight of **Boc-Thr-OBzl**, researchers typically employ high-precision analytical techniques. The following sections detail the generalized protocols for these key experiments.

Mass spectrometry is the primary technique for determining the molecular weight of a compound.

- Objective: To determine the mass-to-charge ratio ( $m/z$ ) of the molecule and confirm its molecular weight.
- Methodology:
  - Sample Preparation: A dilute solution of **Boc-Thr-OBzl** is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
  - Ionization: The sample is introduced into the mass spectrometer and ionized. Electrospray Ionization (ESI) is a common technique for molecules of this type, as it is a "soft" ionization method that minimizes fragmentation. The molecule will typically be observed as a protonated species  $[M+H]^+$  or a sodium adduct  $[M+Na]^+$ .
  - Mass Analysis: The ionized molecules are guided into a mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap), which separates the ions based on their  $m/z$  ratio.
  - Detection: The detector records the abundance of ions at each  $m/z$  value, generating a mass spectrum.
  - Data Analysis: The molecular weight is determined from the peak corresponding to the molecular ion. For **Boc-Thr-OBzl** (MW = 309.36), one would expect to see a prominent peak at  $m/z \approx 310.37$  for  $[M+H]^+$ .

While standard MS confirms the molecular weight, HRMS provides the exact mass with high precision, which is used to deduce the elemental composition and thus the molecular formula.

- Objective: To determine the exact mass of the molecule with sufficient accuracy (typically < 5 ppm) to confirm its elemental formula.
- Methodology:
  - Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as an Orbitrap or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instrument.
  - Procedure: The procedure is similar to standard MS, but the mass analyzer is capable of much higher resolution and mass accuracy.
  - Data Analysis: The instrument measures the  $m/z$  value to several decimal places (e.g., 310.1649 for the  $[M+H]^+$  ion of  $C_{16}H_{23}NO_5$ ). This highly accurate mass is then processed by software that compares it against theoretical exact masses for all possible elemental formulas within a given mass range and error tolerance. The unique match confirms the molecular formula of  $C_{16}H_{23}NO_5$ .<sup>[1]</sup>

While MS techniques confirm mass and formula, NMR spectroscopy is essential for confirming the specific atomic arrangement and connectivity of the molecule.

- Objective: To verify the chemical structure of **Boc-Thr-OBzl** by analyzing the magnetic properties of its atomic nuclei (primarily  $^1H$  and  $^{13}C$ ).
- Methodology:
  - Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g.,  $CDCl_3$  or  $DMSO-d_6$ ).
  - Data Acquisition: The sample is placed in a high-field NMR spectrometer, and  $^1H$  and  $^{13}C$  NMR spectra are acquired.
  - Spectral Analysis:
    - $^1H$  NMR: The spectrum is analyzed for chemical shifts, integration (proton counting), and splitting patterns (J-coupling), which reveal the number of different types of protons and their neighboring atoms.

- $^{13}\text{C}$  NMR: This spectrum shows the number of unique carbon environments in the molecule.
- Confirmation: The observed spectra are compared with expected patterns for the proposed structure of **Boc-Thr-OBzl**, confirming the presence of the Boc group, the threonine backbone, and the benzyl ester group.

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## References

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)